molecular formula C18H22N6OS B10988352 6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10988352
M. Wt: 370.5 g/mol
InChI Key: APUMHELQMHQOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves multiple steps

    Formation of Pyrazolopyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclopropyl and Propan-2-yl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of Thiadiazole Moiety: The thiadiazole ring can be introduced through a condensation reaction with appropriate thiadiazole precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1-(propan-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H22N6OS

Molecular Weight

370.5 g/mol

IUPAC Name

6-cyclopropyl-1-propan-2-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H22N6OS/c1-9(2)17-22-23-18(26-17)21-16(25)12-7-14(11-5-6-11)20-15-13(12)8-19-24(15)10(3)4/h7-11H,5-6H2,1-4H3,(H,21,23,25)

InChI Key

APUMHELQMHQOPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.